
4-(2-Methoxyethoxy)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives and benzenesulfonyl fluoride compounds, which are related to the target compound in terms of their chemical structure and potential reactivity. These compounds are often used in the synthesis of pharmaceuticals and as intermediates in organic synthesis due to their ability to introduce sulfonamide groups into molecules .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives is described in the papers. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity . Another study reports the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of different substituents on the phenyl ring, such as fluorine atoms, can significantly affect the potency and selectivity of these compounds as enzyme inhibitors . The molecular structure of "this compound" would likely influence its reactivity and potential applications in a similar manner.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonyl fluoride compounds is highlighted in the papers. For example, nonafluorobutanesulfonyl fluoride is used to generate benzyne intermediates in a domino process, which then undergo various reactions to give polysubstituted benzenes . This suggests that "this compound" could also participate in similar chemical transformations, potentially acting as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. For instance, the stability of a new benzyl ether-type protecting group under oxidizing conditions is discussed, which could be relevant to the stability of "this compound" under various conditions . Additionally, the use of UV spectroscopy to determine the content of a related compound, 2-hydroxy-4-methoxy-benzophenone, in complexes suggests that similar analytical techniques could be applied to "this compound" for quantitative analysis .
科学的研究の応用
Synthetic Utility in Heterocyclic Chemistry
4-(2-Methoxyethoxy)benzenesulfonyl fluoride demonstrates significant utility in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it plays a pivotal role in the liquid-phase synthesis of substituted benzimidazoles, benzoxazoles, and benzothiazoles. This synthetic approach is characterized by its versatility, allowing for the generation of a diverse set of aromatic heterocycles with potential pharmaceutical applications. The final products, including benzimidazoles, benzoxazoles, and benzothiazoles, are obtained in good yields, highlighting the efficiency and practicality of using this sulfonyl fluoride in heterocyclic synthesis (Chinpiao Chen & Yi-Jing Chen, 2004).
Role in Peptide Synthesis
The compound has also found applications in peptide synthesis, particularly as a protecting group for the indole ring of tryptophan. The introduction of substituted benzenesulfonyl groups, including variants related to this compound, has been investigated for their protective properties during peptide synthesis. These groups are shown to be stable to certain acidic conditions, yet can be readily removed when necessary, thus offering a balance between protection and deprotection that is crucial for the synthesis of complex peptides (T. Fukuda et al., 1982).
Applications in Organic Synthesis
In organic synthesis, derivatives of this compound have been utilized in innovative methodologies for constructing fluorinated compounds. For example, a novel technique involving the synthesis of monofluoromethoxy arenes through the direct fluorodecarboxylation of carboxylic acids has been developed. This method, which employs photosensitizers and N-fluorobenzenesulfonimide, underscores the evolving role of sulfonyl fluoride derivatives in the strategic synthesis of fluorinated molecules, which are increasingly important in drug design and agrochemicals (Joe C. T. Leung & G. Sammis, 2015).
Fluoride Sensing and Detection
Furthermore, derivatives of this compound have been explored for their potential in sensing applications, particularly in the selective and rapid detection of fluoride ions. The development of "OFF-ON electrochemical latent ratiometric redox chemodosimeters" exemplifies the innovative use of these compounds in environmental monitoring and analytical chemistry. These sensors can selectively detect fluoride ions, showcasing the adaptability of sulfonyl fluoride derivatives in creating functional materials for chemical sensing (Veerappan Mani et al., 2015).
作用機序
Target of Action
The primary targets of 4-(2-Methoxyethoxy)benzenesulfonyl fluoride are serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood coagulation, and cell division .
Mode of Action
This compound acts by irreversibly inhibiting serine proteases . It does so by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .
Biochemical Pathways
The inhibition of serine proteases by this compound affects various biochemical pathways. For instance, it can inhibit the proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . This can lead to a reduction in protein degradation, thereby enhancing the quality and yield of the protein product .
Pharmacokinetics
It is known to be soluble in water , which suggests that it may have good bioavailability
Result of Action
The inhibition of serine proteases by this compound can have various molecular and cellular effects. For example, it can prevent the degradation of proteins, thereby preserving their function . It can also reduce the clipping percentage of broadly neutralizing antibodies, enhancing their effectiveness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH . It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use
Safety and Hazards
特性
IUPAC Name |
4-(2-methoxyethoxy)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPZPPCQMCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1496860-04-8 |
Source


|
| Record name | 4-(2-methoxyethoxy)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)
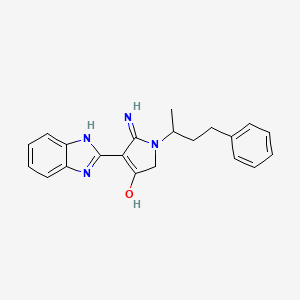
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)
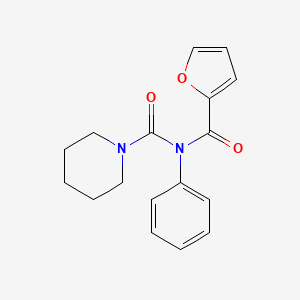
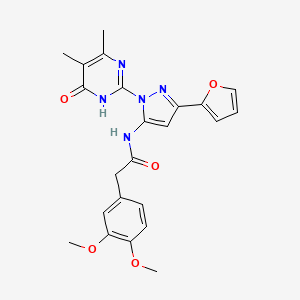
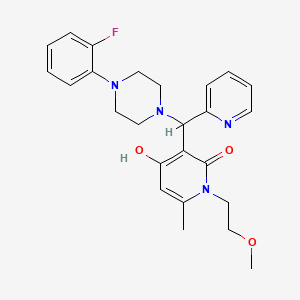
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)
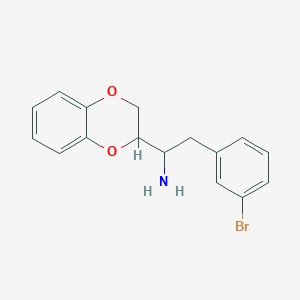
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
